3-ブテン-2-オール, 4-フェニル-

概要

説明

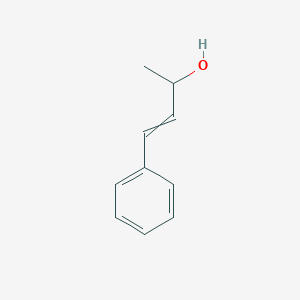

“3-Buten-2-ol, 4-phenyl-” is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da . The compound is also known by other names such as α-Methyl-γ-phenylallyl alcohol and 1-Methyl-3-phenylallyl alcohol .

Synthesis Analysis

The synthesis of 4-Phenyl-3-buten-2-ol involves the reduction of (E)-4-phenyl-3-buten-2-one using sodium borohydride in an ethanol solution . The reaction is carried out under an atmosphere of nitrogen at room temperature .

Molecular Structure Analysis

The molecular structure of “3-Buten-2-ol, 4-phenyl-” consists of a phenyl group attached to a 3-buten-2-ol moiety . The compound has a double bond in the butenol part, which can exist in E (trans) or Z (cis) configuration .

Chemical Reactions Analysis

The compound “3-Buten-2-ol, 4-phenyl-” can undergo various chemical reactions. For instance, it can be reduced to form 4-phenyl-3-butyn-2-ol when incubated with rat liver microsomes in the presence of NADPH .

Physical and Chemical Properties Analysis

“3-Buten-2-ol, 4-phenyl-” has a density of 1.0±0.1 g/cm3, a boiling point of 268.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 122.5±14.5 °C . The compound has a molar refractivity of 48.3±0.3 cm3 and a molar volume of 144.8±3.0 cm3 .

科学的研究の応用

化学構造と性質

“3-ブテン-2-オール, 4-フェニル-”は、化学式C10H12O、分子量148.2017の化学化合物です . 別名として、α-メチル-γ-フェニルアリルアルコール、1-メチル-3-フェニルアリルアルコール、4-フェニル-3-ブテン-2-オールが知られています .

有機合成における使用

この化合物は、α,β-不飽和ケトンからの4,5-二置換2-アミノチアゾールの合成に使用されます . 合成プロセスには、(E)-4-フェニル-3-ブテン-2-オンを水素化ホウ素ナトリウムを使用して4-フェニル-3-ブテン-2-オールに還元することが含まれます .

亜鉛電気めっきのための添加剤

3-ブテン-2-オール, 4-フェニル-の誘導体である4-フェニル-3-ブテン-2-オンは、水性媒体における亜鉛電気めっきの添加剤として使用されます . 水に不溶性であるため、電気めっき浴に追加する前にメタノールに溶解されます .

代謝研究

この化合物は代謝研究に使用されます。 たとえば、PBYOをNADPHの存在下でラット肝ミクロソームでインキュベートすると、三重結合が還元された生成物であるトランス-4-フェニル-3-ブテン-2-オン(PBO)とカルボニルが還元された生成物である4-フェニル-3-ブチン-2-オール(PBYOL)が生成されました .

熱物理的特性分析

この化合物は、熱物理的特性の研究に使用されます。 米国国立標準技術研究所(NIST)は、4-フェニル-3-ブテン-2-オンなどの純粋な化合物に関する、厳密に評価された熱力学的特性データの集合を提供しています .

Safety and Hazards

作用機序

Mode of Action

It’s known that the compound has a floral type odor and a waxy type flavor , suggesting it may interact with olfactory receptors.

Pharmacokinetics

It’s known that the compound can be reduced to 4-phenyl-2-butanone (pba) by liver cytosol with nadph .

Result of Action

It’s known that the compound has a floral type odor and a waxy type flavor , suggesting it may have effects on sensory perception.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Buten-2-ol, 4-phenyl- involves the condensation of phenylacetaldehyde with ethyl acetoacetate to form 4-phenyl-3-buten-2-one, which is then reduced to 3-Buten-2-ol, 4-phenyl- using sodium borohydride.", "Starting Materials": ["Phenylacetaldehyde", "Ethyl acetoacetate", "Sodium borohydride", "Methanol", "Water", "Hydrochloric acid"], "Reaction": [ "Step 1: Dissolve 10 g of phenylacetaldehyde and 15 g of ethyl acetoacetate in 50 mL of methanol.", "Step 2: Add 2 mL of hydrochloric acid to the solution and reflux for 4 hours.", "Step 3: Cool the solution and add 50 mL of water to it.", "Step 4: Extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Step 6: Dissolve the residue in 50 mL of ethanol and add 2 g of sodium borohydride.", "Step 7: Stir the mixture for 1 hour at room temperature.", "Step 8: Quench the reaction by adding 10 mL of water and then acidify the solution with hydrochloric acid.", "Step 9: Extract the product with dichloromethane.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-Buten-2-ol, 4-phenyl-." ] } | |

CAS番号 |

17488-65-2 |

分子式 |

C10H12O |

分子量 |

148.20 g/mol |

IUPAC名 |

(Z)-4-phenylbut-3-en-2-ol |

InChI |

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7- |

InChIキー |

ZIJWGEHOVHJHKB-FPLPWBNLSA-N |

異性体SMILES |

CC(/C=C\C1=CC=CC=C1)O |

SMILES |

CC(C=CC1=CC=CC=C1)O |

正規SMILES |

CC(C=CC1=CC=CC=C1)O |

沸点 |

140.00 °C. @ 12.00 mm Hg |

密度 |

1.006-1.012 |

| 36004-04-3 17488-65-2 |

|

物理的記述 |

colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour |

溶解性 |

insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

同義語 |

1-Phenyl-1-buten-3-ol; 1-Styrylethanol; 3-Hydroxy-1-phenyl-1-butene; α-Methyl-3-phenylallyl Alcohol; |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。